Enantiomeric Purity and Commercial Availability of (3S)-Morpholine Dicarboxylate vs. Racemic and (3R) Forms
The (S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate (CAS 215917-98-9) is commercially supplied as the single (3S)-enantiomer with specified stereochemical purity . In contrast, the (R)-enantiomer is available under CAS 885321-46-0 as a separate catalog item, and the racemic or stereochemically undefined variant is listed under CAS 212650-45-8 . Selection of the correct enantiomer is critical because stereochemical structure-activity relationship studies on morpholine analogs have demonstrated that absolute configuration controls receptor binding potency; specifically, (S,R)-configured morpholine analogs exhibited high binding affinities for NK₁, NK₂, and NK₃ receptors while alternative stereoisomers showed reduced affinity [1].
| Evidence Dimension | Stereochemical configuration and commercial specification |
|---|---|
| Target Compound Data | Single (3S)-enantiomer; ≥97% or ≥98% purity; CAS 215917-98-9 |
| Comparator Or Baseline | Racemic/undefined stereochemistry: CAS 212650-45-8; (3R)-enantiomer: CAS 885321-46-0 |
| Quantified Difference | Absolute stereochemical differentiation between (S) and (R) forms; receptor binding affinity dependent on stereochemistry |
| Conditions | NK₁/NK₂/NK₃ tachykinin receptor binding assays; commercial procurement specifications |
Why This Matters
Procurement of the incorrect enantiomer (R-form or racemate) will produce stereochemically divergent downstream products with altered biological activity, as demonstrated by stereochemistry-dependent receptor binding differences in tachykinin antagonist development.
- [1] Nishi T, Ishibashi K, Nakajima K, et al. Combined tachykinin receptor antagonist: synthesis and stereochemical structure-activity relationships of novel morpholine analogues. Bioorg Med Chem Lett. 2000;10(15):1665-1668. PMID: 10937720. View Source
